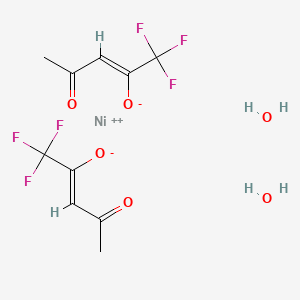

nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is a coordination compound with the chemical formula C10H8F6NiO4•2H2O. It is a green powder that is used primarily in research and industrial applications. This compound is known for its stability and unique properties, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with trifluoroacetylacetone in the presence of water. The reaction typically involves dissolving nickel(II) chloride hexahydrate in water, followed by the addition of trifluoroacetylacetone. The mixture is then stirred and heated to facilitate the formation of the desired product. The resulting solution is cooled, and the product is precipitated out, filtered, and dried .

Industrial Production Methods: In industrial settings, the production of nickel trifluoroacetylacetonate dihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.

Reduction: It can be reduced to lower oxidation state nickel complexes using suitable reducing agents.

Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and other chelating agents.

Major Products Formed:

Oxidation: Higher oxidation state nickel complexes.

Reduction: Lower oxidation state nickel complexes.

Substitution: Nickel complexes with different ligands.

Scientific Research Applications

nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.

Biology: The compound is used in studies involving nickel’s role in biological systems and its interactions with biomolecules.

Medicine: Research on nickel-based compounds for potential therapeutic applications, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of nickel trifluoroacetylacetonate dihydrate involves its ability to coordinate with various ligands and form stable complexes. The trifluoroacetylacetonate ligands provide a strong chelating effect, stabilizing the nickel center and allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .

Comparison with Similar Compounds

Nickel acetylacetonate: Similar structure but without the trifluoromethyl groups, leading to different reactivity and stability.

Nickel hexafluoroacetylacetonate: Contains hexafluoromethyl groups, providing even greater stability and different reactivity compared to nickel trifluoroacetylacetonate dihydrate.

Uniqueness: nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and reactive nickel complexes .

Biological Activity

Nickel(II) trifluoro-4-oxopent-2-en-2-olate dihydrate, also known as nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate, is a coordination compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological implications, supported by research findings and case studies.

Molecular Formula: C10H12F6NiO6

Molecular Weight: 492.83 g/mol

IUPAC Name: Nickel(2+) bis((2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate) dihydrate

CAS Number: 207569-13-9

| Property | Value |

|---|---|

| Molecular Formula | C10H12F6NiO6 |

| Molecular Weight | 492.83 g/mol |

| IUPAC Name | Nickel(II) bis((Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one) dihydrate |

| CAS No. | 207569-13-9 |

Synthesis

The synthesis of nickel(II) trifluoro-4-oxopent-2-en-2olate typically involves the reaction of nickel salts with hexafluoroacetylacetone in the presence of water. The general reaction can be summarized as follows:

Anticancer Properties

Research has indicated that nickel complexes can exhibit cytotoxic effects on various cancer cell lines. A study exploring the antiproliferative activity of fluorinated compounds found that specific nickel complexes demonstrated significant activity against breast and colon cancer cell lines. The mechanism behind this activity appears to involve the disruption of cellular processes rather than direct inhibition of specific enzymes like dihydrofolate reductase (DHFR) .

Cytotoxicity Studies

A notable study assessed the cytotoxicity of nickel ions using C3H10T1/2 fibroblast cells. The results revealed a dose-dependent cytotoxicity associated with nickel exposure, suggesting that higher concentrations could lead to increased cell death . This finding underscores the importance of understanding the concentration-dependent effects of nickel compounds in biological systems.

The biological activity of nickel(II) trifluoro-4-oxopent-2-en-2olate may be attributed to its ability to interact with cellular components through its coordination chemistry. The nickel ion can form complexes with various biomolecules, potentially leading to alterations in enzymatic activities and cellular signaling pathways.

Case Studies

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that nickel complexes could inhibit the proliferation of specific cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

- Interaction with Cellular Proteins : Research indicates that nickel ions may interfere with protein function by binding to thiol groups, which could alter protein conformation and activity.

Properties

IUPAC Name |

nickel(2+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQCBHADJHECLA-NFZBZNCTSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.O.[Ni+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6NiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.